molecular formula C9H9BrO4 B13980245 4-Bromo-3-(methoxymethoxy)benzoic acid

4-Bromo-3-(methoxymethoxy)benzoic acid

Cat. No.: B13980245
M. Wt: 261.07 g/mol
InChI Key: AJFMLXATYWWZJD-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxymethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methoxymethoxy)benzoic acid can be achieved through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chlorobenzene . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs a boron reagent and a palladium catalyst to couple a brominated benzoic acid derivative with a methoxymethoxy-substituted phenylboronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of safer brominating agents like NBS is preferred to minimize hazards associated with molecular bromine .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxybenzoic acids.

Scientific Research Applications

4-Bromo-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxymethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(methoxymethoxy)benzoic acid is unique due to the presence of both bromine and methoxymethoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

4-bromo-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H9BrO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

AJFMLXATYWWZJD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

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